molecular formula C23H25N3O4 B3476674 3,6-DIETHYL 4-{[4-(DIMETHYLAMINO)PHENYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE

3,6-DIETHYL 4-{[4-(DIMETHYLAMINO)PHENYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE

Cat. No.: B3476674
M. Wt: 407.5 g/mol
InChI Key: KUTFNMKLIAKKMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-DIETHYL 4-{[4-(DIMETHYLAMINO)PHENYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE is a complex organic compound with a quinoline backbone. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both ethyl and dimethylamino groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DIETHYL 4-{[4-(DIMETHYLAMINO)PHENYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)aniline with a quinoline derivative under acidic conditions, followed by esterification to introduce the ethyl groups at the 3 and 6 positions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

3,6-DIETHYL 4-{[4-(DIMETHYLAMINO)PHENYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

3,6-DIETHYL 4-{[4-(DIMETHYLAMINO)PHENYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-DIETHYL 4-{[4-(DIMETHYLAMINO)PHENYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl 6-methyl 4-{[4-(dimethylamino)phenyl]amino}quinoline-3,6-dicarboxylate
  • DIMETHYL 5-[4-(DIMETHYLAMINO)PHENYL]-1,3-DITHIANE-4,6-DICARBOXYLATE

Uniqueness

3,6-DIETHYL 4-{[4-(DIMETHYLAMINO)PHENYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

diethyl 4-[4-(dimethylamino)anilino]quinoline-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-5-29-22(27)15-7-12-20-18(13-15)21(19(14-24-20)23(28)30-6-2)25-16-8-10-17(11-9-16)26(3)4/h7-14H,5-6H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTFNMKLIAKKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,6-DIETHYL 4-{[4-(DIMETHYLAMINO)PHENYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE
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3,6-DIETHYL 4-{[4-(DIMETHYLAMINO)PHENYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE
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3,6-DIETHYL 4-{[4-(DIMETHYLAMINO)PHENYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE

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